1-Cyanocyclopent-3-ene-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyanocyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-2H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQGBQBKRHDZSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyanocyclopent 3 Ene 1 Carboxylic Acid and Analogues
Direct Synthesis Approaches
Direct synthesis aims to construct the target molecule's core structure and functionality in a highly convergent manner. This often involves either building the carbon framework through cyclization or introducing the key functional groups onto a pre-formed cyclopentene (B43876) scaffold.
Cyclization Strategies for Carbon-Carbon Bond Formation
The formation of the cyclopentene ring is a critical step in the synthesis of these compounds. Cyclization strategies are employed to create the five-membered ring structure, often establishing the required stereochemistry and providing "handles" for subsequent functional group introduction. While specific methods for the target molecule are not extensively detailed in the literature, established cyclization reactions can be proposed as viable pathways.
One potential strategy involves olefin metathesis reactions to form the cyclopentene ring from a suitable diene precursor. google.com Another powerful method for forming cyclic structures is the Diels-Alder reaction, which could be used to construct a norbornene intermediate that, after oxidative cleavage of one of the double bonds, yields a cyclopentane (B165970) ring with the desired stereochemistry. researchgate.net Additionally, intramolecular radical cyclization reactions, which can be initiated by photoredox catalysis, offer a modern approach to synthesizing cyclic ketones from aromatic carboxylic acids, a strategy that could be adapted for cyclopentene systems. rsc.org
Introduction of Cyano and Carboxylic Acid Functionalities onto Cyclopentene Scaffolds
This approach begins with a pre-existing cyclopentene ring, onto which the cyano and carboxylic acid groups are introduced. The challenge lies in the selective functionalization of the C1 position. Compounds with a carboxyl group attached to a ring are typically named using the suffix "-carboxylic acid," with the ring carbon attached to the carboxyl group numbered as C1. libretexts.org
For a precursor like 1-cyclopentene-1-carboxylic acid, methods would be required to introduce the cyano group at the same C1 position. ontosight.ai This is a challenging transformation as it involves breaking a C-H or C-C bond. A more plausible route would involve starting with a cyclopentene derivative that has a suitable leaving group or a different functional group at the C1 position that can be converted to the nitrile and carboxylic acid. For example, a compound with an ester and a halogen at C1 could potentially undergo nucleophilic substitution with a cyanide salt.
Indirect Synthetic Pathways via Precursor Transformations
Indirect pathways are often more common and versatile, involving the step-wise modification of a more readily available precursor molecule. These multi-step sequences allow for greater control over the introduction of functional groups.
Transformations from Related Cyclopentene Derivatives
A common strategy involves the synthesis and subsequent transformation of related cyclopentene derivatives. For example, chemists can synthesize a diester analogue, such as 1-(ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid, and then selectively transform one of the ester groups. nih.gov One ester could be hydrolyzed to the carboxylic acid, while the other is converted into a primary amide and then dehydrated to the nitrile.
The synthesis of complex cyclopentane carboxylic acid analogues often involves multiple steps, including the formation of the cyclopentane ring and the introduction of various functional groups. ontosight.ai In the synthesis of aminocyclopentane tricarboxylic acids, a cyclopentene precursor is hydrogenated to yield the final saturated ring system, demonstrating the utility of transformations on the cyclopentene core. google.com
Approaches Involving Hydrolysis of Nitrile Precursors
The hydrolysis of a nitrile group is a classic and reliable method for synthesizing carboxylic acids. youtube.com This transformation can be performed under either acidic or basic conditions. chemistrysteps.comchemguide.co.uk A plausible indirect pathway to 1-cyanocyclopent-3-ene-1-carboxylic acid would start with a precursor such as cyclopent-3-ene-1,1-dicarbonitrile.
Acid-Catalyzed Hydrolysis: The dinitrile precursor can be heated with a dilute acid, such as hydrochloric acid. libretexts.org Under carefully controlled conditions, it may be possible to achieve selective hydrolysis of only one of the two nitrile groups to form the carboxylic acid, leaving the other intact. chemguide.co.uklumenlearning.com The reaction proceeds through an amide intermediate. chemistrysteps.com
Base-Catalyzed Hydrolysis: Alternatively, the dinitrile can be heated with an aqueous base like sodium hydroxide. libretexts.org This initially forms a carboxylate salt. chemistrysteps.com To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid in a subsequent workup step. chemguide.co.uklibretexts.org
The synthesis of carboxylic acids from nitriles can also be achieved through biotransformations using enzymes like nitrilase or a combination of nitrile hydratase and amidase. researchgate.net These enzymatic methods can offer high selectivity, which would be advantageous for the partial hydrolysis of a dinitrile precursor. researchgate.net
| Condition | Reagents | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Acidic | Dilute H2O, H+ (e.g., HCl) | Amide | Carboxylic Acid |
| Alkaline | Aqueous Base (e.g., NaOH) | Carboxylate Salt | Carboxylic Acid |
| Enzymatic | Nitrilase or Nitrile Hydratase/Amidase | Varies (can be selective) | Carboxylic Acid |
Oxidative Strategies for Carboxylic Acid Formation
Oxidative methods provide another route to the carboxylic acid functionality by raising the oxidation state of a suitable precursor. This strategy would involve a cyclopentene molecule already bearing the cyano group and another functional group at the C1 position that is amenable to oxidation.
A common approach is the oxidation of a primary alcohol. britannica.com A precursor such as 1-cyano-1-(hydroxymethyl)cyclopent-3-ene could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to yield the desired carboxylic acid. britannica.com More modern and milder methods are also available, such as using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant. organic-chemistry.org
Another oxidative pathway is the cleavage of a carbon-carbon double bond. youtube.com Ozonolysis of an alkene, followed by an oxidative workup with hydrogen peroxide (H₂O₂), can yield carboxylic acids. youtube.comorganic-chemistry.org This strategy could be applied to a more complex precursor where an exocyclic double bond at the C1 position is cleaved to form the carboxyl group.
| Precursor Functional Group | Typical Oxidizing Agents | General Transformation |
|---|---|---|
| Primary Alcohol (-CH2OH) | KMnO4, H2CrO4, TEMPO/NaOCl | R-CH2OH → R-COOH |
| Aldehyde (-CHO) | KMnO4, H2CrO4, Ag2O | R-CHO → R-COOH |
| Alkene (via cleavage) | O3 then H2O2; Hot conc. KMnO4 | R-CH=CH-R' → R-COOH + R'-COOH |
Stereoselective and Asymmetric Synthesis
The synthesis of this compound and related structures presents a significant stereochemical challenge due to the quaternary chiral center at the C1 position. Consequently, the development of stereoselective and asymmetric methodologies is crucial for accessing enantiomerically pure forms of these compounds, which is often essential for their application in fields like pharmaceutical development.
Enantioselective Approaches to Chiral Carboxylic Acids
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For cyclopentene systems featuring a quaternary stereocenter, several strategies have been developed, including the use of chiral catalysts and chiral auxiliaries.
One prominent approach involves organocatalysis. For instance, a highly efficient method for synthesizing chiral cyclopentenes with quaternary centers has been developed using a cinchona alkaloid-derived thiosquaramide catalyst. ethz.chnih.gov This catalyst facilitates a tandem Michael-Henry reaction cascade between phenacylmalononitriles and nitroolefins, achieving excellent enantioselectivity, with reported enantiomeric excess (ee) values of up to 98%. ethz.chnih.govacs.org N-Heterocyclic carbenes (NHCs) have also been employed as catalysts in the desymmetrization of achiral tricarbonyl compounds, leading to the enantioselective formation of α,α-disubstituted cyclopentenes. nih.gov This process involves an intramolecular aldol (B89426) reaction followed by the decarboxylation of a β-lactone intermediate to furnish functionalized carbocycles with a quaternary stereocenter. nih.gov
Chiral auxiliaries represent another foundational strategy in asymmetric synthesis. organic-chemistry.org An auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org After the desired stereocenter is set, the auxiliary is removed. organic-chemistry.org For the synthesis of chiral carboxylic acids, oxazolidinones and pseudoephedrine are commonly used auxiliaries. organic-chemistry.orggreenchemistry-toolkit.org For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton can then be removed by a base, and the subsequent alkylation is directed by the chiral auxiliary, leading to a specific stereoisomer. organic-chemistry.org The auxiliary is then cleaved to yield the enantiomerically enriched carboxylic acid. organic-chemistry.orgacs.org While not applied directly to the title compound in the cited literature, this methodology is a well-established route for creating chiral carboxylic acids. acs.org
The table below summarizes selected enantioselective methods applicable to the synthesis of chiral cyclopentene derivatives.
| Method | Catalyst/Auxiliary | Substrates | Key Transformation | Stereoselectivity |
| Organocatalysis | Cinchona alkaloid-derived thiosquaramide | Phenacylmalononitriles and nitroolefins | Cascade Michael-Henry reaction | Up to 98% ee |
| Chiral Auxiliary | Pseudoephedrine | Carboxylic acids | Asymmetric alkylation | High diastereoselectivity |
| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Achiral tricarbonyl compounds | Intramolecular aldol reaction | Excellent enantioselectivity |
Diastereoselective Control in Cyclopentene Functionalization
Diastereoselective synthesis is critical when a molecule has multiple stereocenters, aiming to form one diastereomer over others. In the context of functionalizing cyclopentene rings, controlling diastereoselectivity allows for the precise spatial arrangement of multiple substituents.
Substrate-controlled reactions are a powerful tool for achieving high diastereoselectivity. A notable example is the Pd(0)-catalyzed Mizoroki-Heck reaction for the alkenylation and arylation of protected aminocyclopentenes. ontosight.ai This method affords functionalized cyclopentenes with high diastereoselectivity (diastereomeric ratios >98:2). ontosight.ai Density Functional Theory (DFT) calculations have shown that the selectivity arises from control over the cyclopentene ring's conformation rather than simple steric shielding by a protecting group. ontosight.ai
Multicomponent reactions also offer pathways to complex cyclopentene structures with excellent stereocontrol. An isocyanide-based multicomponent reaction has been developed for the diastereoselective synthesis of tetrasubstituted cyclopentenyl scaffolds. acs.org This approach can achieve high diastereomeric ratios (up to >99:1 dr) and enantioselectivity (up to >99% ee) simultaneously. acs.org
Furthermore, cascade reactions can provide rapid access to functionalized cyclopentenes with high diastereoselectivity. The previously mentioned thiosquaramide-catalyzed cascade Michael-Henry reaction is not only highly enantioselective but also demonstrates exceptional diastereoselectivity. ethz.chacs.org Similarly, a phosphine-catalyzed (3+2) annulation of allenoates with electron-deficient olefins is a widely explored strategy for constructing functionalized cyclopentenes with controlled stereochemistry. acs.org
The table below highlights methodologies that provide significant diastereoselective control in the synthesis of substituted cyclopentenes.
| Method | Catalyst | Key Transformation | Substrates | Stereoselectivity |
| Mizoroki-Heck Reaction | Pd(0) | Alkenylation/Arylation | Protected aminocyclopentenes | >98:2 dr |
| Multicomponent Reaction | N/A (Isocyanide-based) | Michael addition-hemiacetalization / intramolecular reaction | α-cyanoketones, α,β-unsaturated aldehydes, isocyanides | Up to >99:1 dr |
| Cascade Reaction | Thiosquaramide | Michael-Henry reaction | Phenacylmalononitriles and nitroolefins | Highly diastereoselective |
Enzymatic and Biocatalytic Synthesis Routes for Analogues
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable stereo- and regioselectivity, making them ideal for the synthesis of chiral molecules. pharmasalmanac.comnih.gov
For cyclopentene-based structures, enzymatic resolution is a well-established method for separating enantiomers from a racemic mixture. acs.org This technique often involves lipases, which can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, allowing the two enantiomers to be separated. acs.org For example, the enzymatic resolution of hydroxylated cyclopentenones is a valuable route for producing precursors for prostanoids and carbocyclic nucleosides. acs.org
More advanced strategies involve chemo-enzymatic cascades that integrate biological and chemical steps in a single pot. A notable example is the production of cyclopentene from oleic acid, a renewable feedstock. ethz.ch This process combines a multi-step enzyme cascade within whole E. coli cells with a chemical ring-closing metathesis reaction to produce the final cycloalkene. ethz.ch Such approaches showcase the potential for creating sustainable pathways to cyclic molecules from bio-based resources. ethz.ch
While direct enzymatic synthesis of this compound has not been specifically detailed in the reviewed literature, the principles of biocatalysis are broadly applicable. Engineered enzymes, developed through techniques like directed evolution, have expanded substrate scopes, enabling the synthesis of complex chiral amines and other pharmaceutical intermediates. nih.govnih.gov These enzymatic methods can significantly shorten synthetic routes by avoiding the need for protecting groups, a common requirement in chemocatalysis. pharmasalmanac.com
Green Chemistry Principles and Sustainable Synthesis Routes
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its 12 principles is essential for developing sustainable synthetic routes for this compound and its analogues.
Key principles relevant to this synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cascade reactions and cycloadditions are often highly atom-economical as they form multiple bonds in a single step with few or no byproducts.
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Catalysts, including enzymes, organocatalysts, and metal complexes, can be used in small amounts and often recycled, reducing waste. acs.orgyale.edu The catalytic methods described in section 2.3 are prime examples of this principle in action.
Use of Renewable Feedstocks : Raw materials should be renewable whenever technically and economically practicable. yale.edu There is a growing interest in producing valuable chemicals from biomass. For instance, sustainable routes to cyclohexene (B86901) and cyclopentene derivatives have been developed from sugar-derived compounds like muconic acid and fumaric acid, or from fatty acids like oleic acid. ethz.chrsc.org This contrasts with traditional syntheses that may rely on petrochemicals like benzene, a known carcinogen. greenchemistry-toolkit.org
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary, and innocuous when used. yale.edu Many enzymatic reactions can be run in water, a benign solvent. pharmasalmanac.com The development of solvent-free reactions or the use of greener solvents is a key goal in sustainable synthesis.
By integrating these principles—for example, by combining a biocatalytic step using a renewable feedstock with a highly atom-efficient organocatalytic cyclization in a green solvent—truly sustainable routes to complex molecules like this compound can be envisioned.
Chemical Reactivity and Mechanistic Investigations
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily participates in nucleophilic acyl substitution reactions, allowing for its conversion into various derivatives. It can also undergo decarboxylation under specific conditions.
Nucleophilic Acyl Substitution Reactions
The fundamental reaction of the carboxylic acid group is nucleophilic acyl substitution. In this two-stage mechanism, a nucleophile first adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the hydroxyl group as a leaving group to yield the substituted product. vanderbilt.edu However, because the hydroxyl group (-OH) is a poor leaving group, direct substitution is often challenging. libretexts.org Therefore, the carboxylic acid typically requires activation to enhance its reactivity. nih.govmasterorganicchemistry.com
Derivatization to Esters, Amides, and Anhydrides
The conversion of 1-Cyanocyclopent-3-ene-1-carboxylic acid into its corresponding esters, amides, and anhydrides is achieved through various synthetic protocols that facilitate nucleophilic acyl substitution.
Esters: Esterification is commonly performed through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comyoutube.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often, using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP), can be used to form esters under milder, non-acidic conditions. organic-chemistry.org
| Derivative | Reagent(s) | Typical Conditions | Mechanism |
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with alcohol as solvent | Fischer Esterification masterorganicchemistry.com |
| Ester | Alcohol (R'-OH), DCC, DMAP | Anhydrous CH₂Cl₂ solvent, 0°C to room temp. | Steglich Esterification organic-chemistry.org |
Amides: The direct reaction between a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid must be "activated." One common laboratory method involves using a coupling agent like dicyclohexylcarbodiimide (DCC), which converts the hydroxyl group into a better leaving group, facilitating attack by the amine. libretexts.orgpressbooks.pub Another effective method is the initial conversion of the carboxylic acid to a more reactive acid chloride by treating it with thionyl chloride (SOCl₂). vanderbilt.edulibretexts.org This acid chloride then readily reacts with an amine to form the amide. vanderbilt.edukhanacademy.org Heating the ammonium carboxylate salt at high temperatures (above 100°C) can also drive off water and form the amide. libretexts.org
| Derivative | Reagent(s) | Typical Conditions | Mechanism |
| Amide | 1. SOCl₂ 2. Amine (R'R''NH) | 1. Formation of acid chloride 2. Reaction with amine | Via Acid Chloride rsc.org |
| Amide | Amine (R'R''NH), DCC | Room temperature in a suitable solvent | DCC Coupling libretexts.org |
| Amide | Ammonium Carbonate ((NH₄)₂CO₃) | Heat to dehydrate the ammonium salt | Via Ammonium Salt libretexts.org |
Anhydrides: Acid anhydrides are typically synthesized from more reactive carboxylic acid derivatives. For instance, this compound can be converted to its acid chloride, which can then react with a carboxylate salt (the conjugate base of the carboxylic acid) to form a symmetrical acid anhydride. vanderbilt.eduuomustansiriyah.edu.iq
Decarboxylation Pathways
Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). csbsju.edu This reaction does not occur easily with simple carboxylic acids and typically requires high temperatures. libretexts.org The reaction is significantly facilitated when there is a carbonyl group positioned beta (β) to the carboxylic acid. csbsju.eduyoutube.comkhanacademy.org This arrangement allows for the formation of a stable, six-membered cyclic transition state that promotes the elimination of CO₂. csbsju.eduyoutube.com
Transformations of the Nitrile Functionality
The nitrile group (-C≡N) on the this compound molecule offers another site for chemical transformation, primarily through hydrolysis to a carboxylic acid or reduction to an amine.
Hydrolysis Mechanisms to Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate. rsc.org
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (like HCl or H₂SO₄) and heat, the nitrile nitrogen is first protonated. This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate. Continued heating under acidic conditions then hydrolyzes the amide to yield a dicarboxylic acid derivative (cyclopent-3-ene-1,1-dicarboxylic acid) and an ammonium ion (NH₄⁺).
Base-Catalyzed Hydrolysis: Under basic conditions, typically using a strong base like sodium hydroxide (NaOH) and heat, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the nitrile carbon. Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by the base to form a carboxylate salt and ammonia (NH₃). To obtain the final dicarboxylic acid, a subsequent acidification step with a strong acid is required.
| Condition | Reagents | Intermediate | Final Product (after workup) |
| Acidic | H₃O⁺ (e.g., aq. HCl), Heat | Amide | Dicarboxylic acid |
| Basic | OH⁻ (e.g., aq. NaOH), Heat | Amide | Dicarboxylic acid |
Reduction to Amine Derivatives
The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable synthetic route for introducing an aminomethyl group. Common methods for this reduction include the use of strong hydride-donating reagents or catalytic hydrogenation.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄, can effectively reduce the nitrile to a primary amine. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an imine anion intermediate. A second hydride addition then occurs, leading to a dianion, which upon protonation during an aqueous workup, yields the primary amine.
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Nickel (Ni), Platinum (Pt), or Palladium (Pd). This process also yields a primary amine. This industrial-scale method is often preferred due to the high cost and handling requirements of LiAlH₄.
| Method | Reagent(s) | Product |
| Hydride Reduction | 1. LiAlH₄ in ether 2. H₂O workup | Primary Amine |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Ni, Pt, or Pd) | Primary Amine |
Reactivity of the Cyclopentene (B43876) Double Bond
The cyclopentene double bond is the primary site of reactivity in this compound for a variety of addition and cleavage reactions. The presence of the cyano and carboxylic acid groups on the adjacent saturated carbon atom (C-1) can exert subtle electronic and steric influences on the reactivity of the C-3 and C-4 olefinic carbons.
The double bond of this compound is susceptible to addition reactions, where the pi bond is broken and new single bonds are formed with other atoms.
Electrophilic Addition: In electrophilic addition, an electrophile (an electron-seeking species) attacks the electron-rich double bond. For instance, the reaction with hydrogen halides (HX) or halogens (X₂) would proceed via the formation of a carbocation intermediate. The initial attack by the electrophile would lead to the more stable secondary carbocation. However, due to the non-conjugated nature of the double bond with the electron-withdrawing groups at C-1, the reactivity is similar to that of a typical isolated alkene.
Radical Addition: Free-radical addition to the double bond can also occur, typically initiated by a radical species. For example, the addition of hydrogen bromide in the presence of peroxides proceeds via a radical mechanism. This type of reaction is often characterized by anti-Markovnikov regioselectivity, though in this symmetrical alkene, the distinction is moot. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from HBr to yield the final product and propagate the radical chain. The development of photoredox-catalyzed methods has expanded the scope of radical additions to alkenes, allowing for the formation of complex molecules under mild conditions. nih.govresearchgate.net
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The cyclopentene double bond in this compound can act as the two-pi-electron component (dienophile) in these reactions.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgkhanacademy.org For this compound to act as a dienophile, it would react with a conjugated diene like 1,3-butadiene. The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups directly attached to the double bond. libretexts.org In this molecule, the cyano and carboxylic acid groups are not in conjugation with the double bond, thus their activating effect is minimal and transmitted only through inductive effects. Consequently, it is expected to be a moderately reactive dienophile, requiring elevated temperatures for the reaction to proceed efficiently. For example, its reaction with a highly reactive diene like cyclopentadiene, which is held in the requisite s-cis conformation, would be expected to yield a bicyclic adduct. libretexts.orglibretexts.orgescholarship.org
The double bond of the cyclopentene ring can be completely broken through oxidative cleavage, leading to the formation of linear dicarbonyl compounds. This is a powerful synthetic transformation that allows for the conversion of cyclic alkenes into acyclic compounds with oxygen-containing functional groups. libretexts.orglibretexts.org Common methods for oxidative cleavage include ozonolysis and oxidation with strong oxidizing agents like potassium permanganate (B83412). libretexts.orggoogle.com
Ozonolysis: This is a two-step process where the alkene is first treated with ozone (O₃) to form an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. masterorganicchemistry.com The ozonide is then cleaved in a second "work-up" step. An oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) cleaves the ozonide to yield carboxylic acids. masterorganicchemistry.com In the case of this compound, oxidative cleavage would break the ring and is expected to produce 3-cyano-3-carboxypentane-1,5-dioic acid.
Permanganate Oxidation: Treatment with hot, concentrated potassium permanganate (KMnO₄) can also achieve oxidative cleavage of the double bond. libretexts.orglibretexts.org This one-pot reaction is a strong oxidation, directly converting the alkene carbons to carboxylic acids. The expected product from this reaction would be the same as that from ozonolysis with an oxidative work-up.
Below is a table summarizing common oxidative cleavage pathways and the expected major product.
| Reagent(s) | Work-up | Expected Product from this compound |
| 1. O₃ (Ozone) | 2. H₂O₂ (Hydrogen Peroxide) | 3-Cyano-3-carboxypentane-1,5-dioic acid |
| KMnO₄ (Potassium Permanganate) | Heat, acidic or basic | 3-Cyano-3-carboxypentane-1,5-dioic acid |
Applications in Advanced Organic Synthesis and Material Science
Role as a Synthetic Intermediate for Complex Molecules
1-Cyanocyclopent-3-ene-1-carboxylic acid possesses a unique combination of functional groups—a nitrile, a carboxylic acid, and a cyclopentene (B43876) ring—making it a potentially versatile building block in organic synthesis. The strained five-membered ring and the electronically distinct functionalities suggest its utility in constructing more complex molecular architectures.
Precursor for Optically Active Compounds
While specific examples of the use of this compound in the synthesis of optically active compounds are not readily found in the literature, its structure lends itself to several strategies for chiral induction and resolution. The carboxylic acid group allows for the formation of diastereomeric salts with chiral amines, a classical method for resolving racemic mixtures. Furthermore, the alkene and nitrile functionalities could potentially undergo enantioselective transformations catalyzed by chiral metal complexes or organocatalysts.
Potential Chiral Applications
| Method | Description | Potential Outcome |
|---|---|---|
| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine). | Separation of enantiomers of this compound. |
Building Block for Natural Product Synthesis
The cyclopentane (B165970) core is a common motif in a variety of natural products. Although direct application of this compound in the total synthesis of natural products is not prominently documented, its structure represents a potential starting point for the elaboration of such scaffolds. The nitrile and carboxylic acid groups can be transformed into a wide array of other functionalities, and the double bond allows for various cycloaddition and functionalization reactions.
Intermediate in Heterocycle Synthesis
The presence of both a nitrile and a carboxylic acid group on the same carbon atom suggests that this compound could serve as a precursor for various heterocyclic systems. Intramolecular cyclization reactions, possibly involving the double bond, could lead to the formation of fused ring systems. Additionally, the nitrile and carboxylic acid can participate in reactions with difunctional reagents to construct a variety of five- or six-membered heterocycles.
Utility in the Synthesis of Functional Materials
The specific use of this compound in the synthesis of functional materials is not well-documented. In principle, the carboxylic acid functionality could be used to anchor the molecule to surfaces or to incorporate it into metal-organic frameworks (MOFs). The nitrile group and the double bond could also be exploited for further functionalization to tailor the material's properties.
Contributions to Pharmaceutical and Agrochemical Synthesis (as a building block)
While this specific compound is available from commercial suppliers for research purposes, its direct incorporation as a building block in the synthesis of pharmaceuticals or agrochemicals is not widely reported in publicly accessible literature. The cyclopentane ring is a structural feature in some bioactive molecules, and the functional handles of this compound would allow for its integration into larger, more complex structures with potential biological activity.
Applications in Polymer Chemistry (as a monomer or modifying agent)
There is a lack of specific information on the use of this compound in polymer chemistry. The presence of a polymerizable alkene and a functional carboxylic acid group suggests its potential as a monomer or a co-monomer in the synthesis of functional polymers. The carboxylic acid could impart acidity and hydrophilicity to the polymer chain, while the nitrile group could be used for post-polymerization modifications.
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to elucidating the precise structure of 1-Cyanocyclopent-3-ene-1-carboxylic acid. By interacting with electromagnetic radiation, the molecule reveals characteristic signals that correspond to its specific structural features.
High-Resolution NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of the molecule. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds like cyclopent-3-ene-1-carboxylic acid.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two vinyl protons of the double bond (H-3 and H-4) would likely appear as a multiplet in the downfield region, typically around 5.6-5.8 ppm. The protons on the carbons adjacent to the double bond (allylic protons at C-2 and C-5) would resonate further downfield than typical alkane protons due to the influence of the double bond and the electron-withdrawing substituents at C-1. The single proton on the carboxyl group (-COOH) would appear as a very broad singlet at a significantly downfield chemical shift, often above 10 ppm.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbon of the carboxyl group (C=O) would be found in the 170-180 ppm range. The carbon of the cyano group (-C≡N) typically appears around 115-125 ppm. The two olefinic carbons (C-3 and C-4) are expected in the 128-130 ppm region. The quaternary carbon at the C-1 position, bonded to both the cyano and carboxyl groups, would be significantly deshielded. The remaining methylene (B1212753) carbons (C-2 and C-5) would appear in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| -COOH | >10 (broad s) | 170-180 | Carboxylic acid proton and carbon. |
| -C≡N | - | 115-125 | Cyano group carbon. |
| C1 | - | >50 | Quaternary carbon, deshielded. |
| C2-H₂, C5-H₂ | 2.5-3.0 (m) | 35-45 | Allylic protons and carbons. |
| C3-H, C4-H | 5.6-5.8 (m) | 128-130 | Vinyl protons and carbons. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a few key absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will produce a strong, sharp peak around 1700-1725 cm⁻¹. The C≡N (nitrile) stretch is expected to give a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. Additionally, the C=C stretch from the cyclopentene (B43876) ring would appear around 1640-1660 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C and C≡N stretches, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum, aiding in their definitive assignment.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 | Broad, Strong |
| Carbonyl (C=O) | C=O stretch | 1700-1725 | Strong |
| Cyano (-C≡N) | C≡N stretch | 2220-2260 | Medium, Sharp |
| Alkene (C=C) | C=C stretch | 1640-1660 | Variable |
HRMS is a powerful technique for determining the precise molecular formula of a compound and for gaining structural insights through analysis of its fragmentation patterns.
Molecular Formula Determination: For this compound, with the molecular formula C₇H₇NO₂, the calculated monoisotopic mass is 137.04768 Da. HRMS can measure this mass with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities and, if applicable, for resolving it into its constituent enantiomers.
Both GC and LC are standard methods for assessing the purity of a sample.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is well-suited for the analysis of this polar, non-volatile compound. Using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, one can effectively separate the compound from starting materials or byproducts. A UV detector would be suitable for detection, given the presence of the carbon-carbon double bond and carbonyl group.
Gas Chromatography (GC): Direct analysis of the carboxylic acid by GC can be challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition. Therefore, analysis typically requires a derivatization step, such as converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester), prior to injection.
The C-1 carbon atom in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is specifically designed to separate these enantiomers. This separation is crucial for applications where only one enantiomer possesses the desired biological activity. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be resolved into two separate peaks. This allows for the determination of the enantiomeric excess (e.e.), a measure of the purity of one enantiomer relative to the other.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice. To date, a public crystal structure for this compound has not been reported. However, a crystallographic analysis would provide critical insights into its solid-state properties.
The process would involve growing a single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
A hypothetical set of crystallographic data that could be expected from such an analysis is presented in Table 1. This data is illustrative and represents typical parameters for a small organic molecule of this nature.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₇H₇NO₂ |
| Formula Weight | 137.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.5 Å |
| b | 10.2 Å |
| c | 9.8 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 627 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.45 g/cm³ |
Detailed research findings from a crystallographic study would elucidate several key structural features. The conformation of the five-membered cyclopentene ring would be determined, which is typically found in an envelope or twisted conformation to relieve ring strain. The analysis would provide precise measurements of the bond lengths of the nitrile (C≡N) and carboxylic acid (C-O, C=O) groups, as well as the C=C double bond within the ring.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. For 1-Cyanocyclopent-3-ene-1-carboxylic acid, methods like DFT with a basis set such as B3LYP/6-311++G(d,p) would be employed to find its equilibrium geometry. nih.gov
The cyclopentene (B43876) ring is known to adopt non-planar conformations, typically an "envelope" or "twist" form, to relieve ring strain. nih.gov Computational analysis would precisely determine the puckering parameters of the ring in this molecule. The optimization would also yield key structural data.
Table 1: Predicted Geometrical Parameters for this compound This data is hypothetical, based on typical values for similar functional groups and cyclopentene rings.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C | ~1.34 Å |
| C-C (sp³-sp³) | ~1.54 Å | |
| C-C (sp³-sp²) | ~1.51 Å | |
| C-COOH | ~1.52 Å | |
| C-CN | ~1.47 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | C=C-C | ~111° |
| C-C-C (in ring) | ~104-106° | |
| O=C-O | ~124° |
Electronic structure analysis provides insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the nitrile and carboxylic acid groups attached to the same sp³ carbon is expected to lower the LUMO energy, potentially making it susceptible to nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map would further visualize the electronic distribution. This map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group.
Quantum chemical methods are crucial for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along this path.
For instance, the synthesis of this compound or its subsequent reactions could be modeled. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. This analysis helps in understanding reaction kinetics and predicting the feasibility of a proposed chemical transformation. The intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state correctly connects the reactants and products.
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing compounds.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic absorption peaks corresponding to the vibrations of its functional groups.
Table 2: Predicted Characteristic IR Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |
| C-H (alkene) | Stretching | 3000-3100 |
| C-H (alkane) | Stretching | 2850-3000 |
| C≡N (Nitrile) | Stretching | 2220-2260 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C (Alkene) | Stretching | 1640-1680 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions, when compared to experimental data, can confirm the molecular structure. For this compound, the quaternary carbon (C1) bearing the cyano and carboxyl groups would appear at a significantly downfield chemical shift in the ¹³C NMR spectrum due to the strong electron-withdrawing effects. The olefinic protons and carbons would also have characteristic shifts.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would model this compound in a specific environment, such as in a solvent like water, to observe its dynamic behavior. nih.govresearchgate.net
These simulations can reveal:
Conformational Dynamics: How the cyclopentene ring flexes and changes its conformation over time.
Solvation: How solvent molecules arrange around the solute and the nature of their interactions, such as hydrogen bonding between water and the carboxylic acid group.
Transport Properties: Information related to diffusion and viscosity can be derived.
MD simulations are particularly useful in biochemical contexts, for example, to simulate the interaction of the molecule with a biological target like an enzyme active site. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are central to this process. researchgate.net
A QSAR study for this compound would involve:
Creating a Dataset: Synthesizing or computationally designing a series of analogues with systematic structural modifications (e.g., changing substituents on the ring).
Measuring Activity: Experimentally determining the biological activity of these analogues against a specific target.
Calculating Descriptors: Computationally calculating various molecular descriptors for each analogue (e.g., lipophilicity (logP), electronic properties, steric parameters, topological indices).
Model Building: Using statistical methods like multiple linear regression to build a mathematical model that correlates the descriptors with the observed activity.
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are key for the desired biological effect. mdpi.com
In Silico Design of Analogues
In silico design uses computational models to rationally design new molecules with improved properties. rsc.org Based on a QSAR model or a molecular docking study, a medicinal chemist can propose modifications to the this compound scaffold.
For example, if a QSAR model indicates that increased lipophilicity enhances activity, analogues with lipophilic substituents could be designed. If docking simulations show a spare pocket in the target's binding site, a new functional group could be added to the molecule to fill this pocket and form favorable interactions. This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. rsc.org
Q & A
Basic Questions
Q. What are the recommended laboratory methods for synthesizing 1-Cyanocyclopent-3-ene-1-carboxylic acid?
- Methodological Answer : Synthesis typically involves intramolecular cyclization of γ-substituted amino acid precursors or alkylation of glycine derivatives with electrophilic reagents. For example, diazo compounds or carbene intermediates can facilitate cyclopropanation under controlled conditions to form the cyclopentene backbone . Key challenges include managing the reactivity of the nitrile group, requiring inert atmospheres and low-temperature conditions.
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on structurally similar compounds, this molecule may exhibit acute toxicity (H302, H312) and severe eye irritation (H319). Use PPE (nitrile gloves, goggles) and ensure fume hood ventilation during handling. For spills, avoid water to prevent hydrolysis and use inert adsorbents like vermiculite .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Confirm cyclopentene ring geometry (¹H/¹³C NMR) and nitrile group presence (¹³C at ~115-120 ppm).
- IR : Detect the carboxylic acid (-COOH) stretch (~2500-3300 cm⁻¹) and nitrile (-CN) peak (~2200-2260 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (C₇H₇NO₂; theoretical MW: 153.04 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or pH-dependent ionization. Conduct systematic solubility studies across solvents (e.g., DMSO, water, ethanol) at varying temperatures (25–60°C). Use HPLC with UV detection to quantify solubility and assess stability via accelerated degradation studies (40°C/75% RH) .
Q. What strategies enhance enantiomeric purity during asymmetric synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use Boc-protected intermediates (e.g., (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid) to control stereochemistry during cyclization .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Rh(II) or Cu(I)) with chiral ligands for enantioselective cyanide addition .
- Chromatography : Optimize chiral HPLC (e.g., Chiralpak® IA column) with hexane/IPA gradients for separation .
Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments?
- Methodological Answer :
- Electrophilic Reactivity : The electron-withdrawing nitrile group activates the cyclopentene ring for electrophilic substitution (e.g., bromination at the α-position to the carboxylic acid).
- Nucleophilic Reactivity : The carboxylic acid enables amide coupling (e.g., EDC/HOBt) for bioconjugation, while the nitrile can undergo hydrolysis to amides under acidic conditions .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., GABA-AT inhibition) with recombinant enzymes and NADPH cofactors. IC₅₀ values can be derived via dose-response curves .
- Cellular Uptake : Radiolabel the compound (¹⁴C-cyanide precursor) and measure intracellular accumulation in cell lines (e.g., HEK293) using scintillation counting .
Data Contradiction Analysis
Q. Why do stability studies report conflicting decomposition products?
- Methodological Answer : Variability arises from pH-dependent degradation pathways . Under acidic conditions, nitrile hydrolysis may yield carboxylic acid derivatives, while alkaline conditions promote decarboxylation. Use LC-MS/MS to identify degradation products and conduct forced degradation studies (0.1M HCl/NaOH, 40°C) to map pathways .
Tables for Key Data
| Property | Reported Values | Method | Reference |
|---|---|---|---|
| Melting Point | Not available (decomposes) | DSC (10°C/min, N₂ atmosphere) | |
| LogP (Octanol-Water) | Predicted: 0.89 ± 0.3 | Computational (ADMET Predictor™) | |
| Aqueous Solubility (25°C) | 2.1 mg/mL (pH 7.4) | Shake-flask HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
